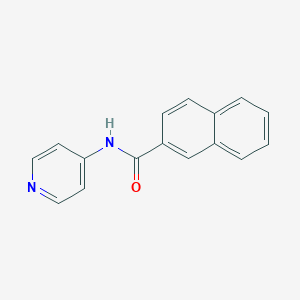
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is a chemical compound that belongs to the class of purine derivatives. It has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is not fully understood. However, it is believed to exert its pharmacological effects by blocking the adenosine receptors, particularly the A2A receptor. This blockade results in the inhibition of the cyclic adenosine monophosphate (cAMP) pathway, which is involved in the regulation of various physiological processes such as inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It also reduces oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it inhibits the proliferation of cancer cells and induces apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione is its potential therapeutic applications. It has been found to possess a wide range of pharmacological effects, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione. Firstly, further studies are needed to fully understand the mechanism of action of this compound. Secondly, more research is needed to explore its potential therapeutic applications, particularly in the treatment of asthma, chronic obstructive pulmonary disease, and cardiovascular diseases. Thirdly, the development of more efficient synthesis methods is needed to improve the yield and purity of the product. Finally, more studies are needed to investigate the toxicity and safety of this compound in vivo.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic applications. It possesses anti-inflammatory, antioxidant, and anticancer properties and has been studied for its potential use as an adenosine receptor antagonist. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione involves the reaction of 3-methylxanthine with benzyl mercaptan and nonyl bromide. The reaction takes place in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Applications De Recherche Scientifique
8-(benzylsulfanyl)-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use as an adenosine receptor antagonist, which makes it a potential candidate for the treatment of various diseases such as asthma, chronic obstructive pulmonary disease, and cardiovascular diseases.
Propriétés
IUPAC Name |
8-benzylsulfanyl-3-methyl-7-nonylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2S/c1-3-4-5-6-7-8-12-15-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-16-17-13-10-9-11-14-17/h9-11,13-14H,3-8,12,15-16H2,1-2H3,(H,24,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQKGURDDFWCBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=C(N=C1SCC3=CC=CC=C3)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid 2-{[4-(2,2-dimethyl-propionylamino)-benzoyl]-hydrazonomethyl}-phenyl ester](/img/structure/B401690.png)

![2-(2-{4-[(2,2-Dimethylpropanoyl)amino]benzoyl}carbohydrazonoyl)phenyl 4-nitrobenzoate](/img/structure/B401693.png)
![4-Chloro-benzoic acid 2-{[4-(2,2-dimethyl-propionylamino)-benzoyl]-hydrazonomethyl}-phenyl ester](/img/structure/B401696.png)
![2-{2-[4-(Benzoylamino)benzoyl]carbohydrazonoyl}phenyl 3,5-bisnitrobenzoate](/img/structure/B401697.png)
![2-[2-(4-Methoxybenzoyl)carbohydrazonoyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B401698.png)
![2-{2-[4-(Benzoylamino)benzoyl]carbohydrazonoyl}phenyl benzoate](/img/structure/B401699.png)
![3,4,5-Trimethoxy-benzoic acid 2-[(4-methyl-benzoyl)-hydrazonomethyl]-phenyl ester](/img/structure/B401700.png)
![2,4-Dichloro-benzoic acid 2-{[4-(2,2-dimethyl-propionylamino)-benzoyl]-hydrazonomethyl}-phenyl ester](/img/structure/B401703.png)
![N-{4-[(2-{3,5-bisnitrobenzoyl}hydrazino)carbonyl]phenyl}-2,2-dimethylpropanamide](/img/structure/B401705.png)
![N-(4-{[2-(2,4-dichlorobenzoyl)hydrazino]carbonyl}phenyl)-2,2-dimethylpropanamide](/img/structure/B401709.png)
![2-Oxo-2-(4-propylphenyl)ethyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B401710.png)
![2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B401711.png)